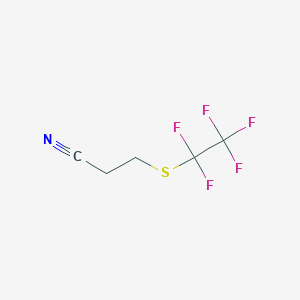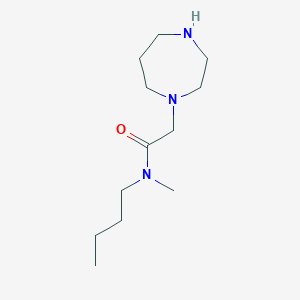
3-Pentafluoroethylsulfanyl-propionitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentafluoroethylsulfanyl-propionitrile is a chemical compound with the molecular formula C5H4F5NS and a molecular weight of 205.1490 . This compound is characterized by the presence of a pentafluoroethylsulfanyl group attached to a propionitrile backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-Pentafluoroethylsulfanyl-propionitrile can be achieved through several synthetic routes. One method involves the use of supercritical CO2 fluid as a reaction medium, with Pd(II)/Cu(I or II), FeCl3, and parabenzodiquinone as catalysts . This method allows for high-conversion and high-selectivity synthesis. Another approach involves the use of acrylonitrile, which is oxidized by oxygen gas in the presence of PdCl2 (MeCN)2/CuCl2 and methyl alcohol to produce 3,3-dimethoxypropionitrile . This intermediate is then treated with Amberlyst-15 to obtain cyanoacetaldehyde, which can be further processed to yield this compound.
Analyse Des Réactions Chimiques
3-Pentafluoroethylsulfanyl-propionitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen, bromine, and sulfur compounds . For example, high-pressure hydrogenation can be used to reduce the compound, while bromination and sulfonation reactions can introduce additional functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Pentafluoroethylsulfanyl-propionitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a reagent for studying enzyme mechanisms and protein interactionsIn industry, it is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 3-Pentafluoroethylsulfanyl-propionitrile involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-Pentafluoroethylsulfanyl-propionitrile can be compared with other similar compounds, such as 3-(2,2,2-Trifluoroethoxy)propionitrile and 3-(Phenylsulfonyl)propionitrile . These compounds share similar structural features but differ in their chemical properties and applications. For example, 3-(2,2,2-Trifluoroethoxy)propionitrile is used as an electrolyte solvent for high-energy density lithium metal batteries, while 3-(Phenylsulfonyl)propionitrile is used in the synthesis of pharmaceuticals and agrochemicals . The unique combination of the pentafluoroethylsulfanyl group and the propionitrile backbone in this compound gives it distinct chemical properties and makes it suitable for specific research applications.
Propriétés
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethylsulfanyl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F5NS/c6-4(7,8)5(9,10)12-3-1-2-11/h1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQKKHUSSFZNHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(C(F)(F)F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F5NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-dimethyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B12116539.png)
![Benzoic acid, 5-bromo-2-[(3-methylbutyl)amino]-, methyl ester](/img/structure/B12116547.png)



![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole](/img/structure/B12116585.png)
![2-Azaspiro[4.6]undecane-1,3-dione](/img/structure/B12116592.png)
![(2S)-2-amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-one](/img/structure/B12116611.png)
![beta-Alanine, N-[2-(2,4-dibromophenoxy)acetyl]-](/img/structure/B12116623.png)

![ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12116635.png)
